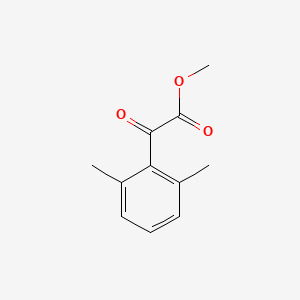

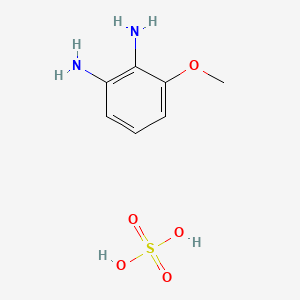

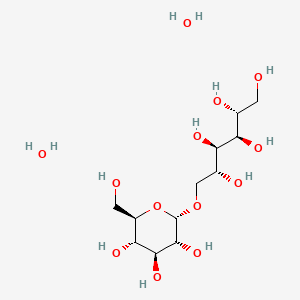

2-(3-Fluoro-4-methoxyphenyl)-1,3-dioxolane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been discussed in various studies. For instance, a new series of 1,2,4- and 1,3,4-oxadiazole derivatives possessing a 3-fluoro-4-methoxyphenyl moiety were efficiently synthesized and characterized by spectroscopic methods and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Wissenschaftliche Forschungsanwendungen

FMP-Dioxolane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a drug delivery vehicle. In addition, FMP-Dioxolane has been used in the study of gene expression, protein synthesis, and enzyme inhibition.

Wirkmechanismus

The mechanism of action of FMP-Dioxolane is not fully understood. However, it is believed that the compound binds to certain proteins, altering their structure and function. This binding can result in changes in gene expression, protein synthesis, and enzyme inhibition.

Biochemical and Physiological Effects

FMP-Dioxolane has been found to have a variety of biochemical and physiological effects. In particular, the compound has been found to modulate gene expression, affect protein synthesis, and inhibit enzymes. Additionally, FMP-Dioxolane has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using FMP-Dioxolane in laboratory experiments is its ease of synthesis. The compound can be synthesized in a single step, making it a relatively simple and efficient method for producing the compound. Additionally, FMP-Dioxolane has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying gene expression, protein synthesis, and enzyme inhibition.

However, there are some limitations to using FMP-Dioxolane in laboratory experiments. The compound is not very stable, and can degrade over time. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

There are a number of potential future directions for the use of FMP-Dioxolane. For example, the compound could be used as a drug delivery vehicle, as it has been found to modulate gene expression, affect protein synthesis, and inhibit enzymes. Additionally, FMP-Dioxolane could be used in the development of new catalysts, as it has been found to be an effective catalyst in the synthesis of other compounds. Finally, FMP-Dioxolane could be used in the development of new materials, as it has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects.

Eigenschaften

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-12-9-3-2-7(6-8(9)11)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUSQNHJAUNRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2OCCO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)